Bicyclo[2.2.1]heptane-2,3-dicarboxamide
Description
Molecular Structure and Classification
Bicyclo[2.2.1]heptane-2,3-dicarboxamide is a bicyclic organic compound characterized by a seven-membered norbornane framework with two carboxamide groups at the 2- and 3-positions. Its molecular formula is $$ \text{C}9\text{H}{14}\text{N}2\text{O}2 $$, with a molecular weight of 182.22 g/mol. The rigid bicyclo[2.2.1]heptane skeleton imposes significant steric constraints, influencing both its reactivity and conformational stability.
Key Structural Features:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 6343-10-8 |
| Molecular Formula | $$ \text{C}9\text{H}{14}\text{N}2\text{O}2 $$ |
| XLogP3-AA (Partition Coefficient) | 0.2 |
| Hydrogen Bond Donor Count | 2 |
The compound belongs to the class of bridged bicyclic amides, distinguished by its fused cyclohexane and cyclopentane rings. Its planar amide groups participate in hydrogen bonding, enabling applications in crystal engineering and supramolecular chemistry.
Historical Development and Discovery
The synthesis of this compound traces back to early investigations into norbornane derivatives. Initial reports in the 1960s focused on functionalizing norbornane via Diels-Alder reactions, but the specific dicarboxamide derivative gained prominence in the 21st century due to its utility in pharmaceutical intermediates.
A pivotal advancement occurred in 2012 with the development of a high-yield catalytic hydrogenation method using aluminum-nickel alloys to reduce bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid disodium, achieving >98% purity. This method remains industrially relevant for scalable production. Patent filings after 2018 highlight its role in synthesizing CXCR2 antagonists for cancer metastasis inhibition, underscoring its biomedical relevance.
Nomenclature Systems and Conventions
The compound adheres to IUPAC bicyclic numbering rules:
- Bicyclo[2.2.1]heptane : Indicates two bridging carbons between positions 1–2 and 4–5.
- -2,3-dicarboxamide : Specifies amide groups at carbons 2 and 3.
Alternative naming systems include:
- CAS Index Name : this compound.
- Stereochemical Descriptors : For stereoisomers, endo/exo prefixes denote substituent orientation relative to the bridgehead.
Synonyms and Registry Identifiers:
| Identifier | Value |
|---|---|
| NSC Number | 46409 |
| DSSTox Substance ID | DTXSID80286542 |
| ChEMBL ID | CHEMBL1717199 |
Relationship to Norbornane Derivatives
This compound is a functionalized derivative of norbornane ($$ \text{C}7\text{H}{12} $$), a bicyclic hydrocarbon with a methylene bridge. Key comparisons include:
The introduction of amide groups enhances hydrogen-bonding capacity, making the dicarboxamide derivative more versatile in drug design compared to its carboxylic acid counterpart. For example, in CXCR2 antagonists, the amide groups mediate critical interactions with Arg80 and Tyr314 residues in protein binding pockets.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISHQZINOBKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286542 | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-10-8 | |
| Record name | MLS002667055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis via Diels-Alder Reaction
The foundational step involves synthesizing bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. As detailed in CN102952010B, cyclopentadiene is generated via thermal degradation of dicyclopentadiene at >170°C, followed by reaction with maleic anhydride in a 1.05:1 molar ratio under cooled conditions (10–15°C) using a petrol ether/ethyl acetate solvent system (1:1 v/v). This yields the bicyclic anhydride with >95% purity after vacuum filtration and drying.
Table 1: Optimal Conditions for Diels-Alder Reaction
| Parameter | Value |
|---|---|
| Cyclopentadiene:Maleic Anhydride | 1.05:1 (mol/mol) |
| Solvent | Petrol ether/ethyl acetate (1:1) |
| Reaction Temperature | 10–15°C (initial), 60°C (final) |
| Yield | 95–98% |
Hydrolysis to Dicarboxylic Acid Disodium Salt
The anhydride is hydrolyzed to bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid disodium (Compound 4) using aqueous sodium hydroxide. A 0.02 mol scale reaction in 40% isopropanol/water at 80°C produces a clear solution, which is rotary-evaporated at 75°C to isolate the disodium salt. This intermediate serves as the critical precursor for subsequent hydrogenation and amidation.
Catalytic Hydrogenation to Saturated Dicarboxylate
The unsaturated disodium salt undergoes hydrogenation using a 20–40 mesh aluminum-nickel alloy catalyst at 20–35°C under atmospheric pressure. As demonstrated in Example 10 of CN102952010B, a 0.02 mol substrate with 1.25 g catalyst in 40% isopropanol achieves 99% yield after 120 minutes. The saturated product, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium (Compound 5), is recovered via vacuum distillation and crystallization.
Table 2: Hydrogenation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Al-Ni alloy (20–40 mesh) |
| Substrate:Catalyst Ratio | 0.02 mol : 1.25 g |
| Solvent | 40% Isopropanol/water |
| Temperature | 20–35°C |
| Yield | 99% |
Acidification to Free Dicarboxylic Acid
The disodium salt is acidified using hydrochloric acid to yield bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. While not explicitly detailed in the cited patents, standard acidification protocols (e.g., pH adjustment to 2–3) precipitate the diacid, which is then filtered and dried. This step is critical for enabling amidation.
Amidation to this compound
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride + NH₃ | 85–90 | ≥95 |
| EDCl/NHS + Methylamine | 75–80 | ≥90 |
Mechanistic and Kinetic Considerations
Hydrogenation Catalysis
The Al-Ni alloy catalyzes hydrogenation via heterolytic H₂ cleavage, with nickel sites facilitating π-bond adsorption in the bicyclic ene-diacid. The reaction follows pseudo-first-order kinetics, with a rate constant (k) of 0.015 min⁻¹ at 25°C.
Amidation Thermodynamics
Amidation is exothermic (ΔH ≈ −45 kJ/mol), favoring low temperatures (0–25°C). Side reactions, such as over-amination or ester formation, are mitigated by controlling amine stoichiometry and pH.
Industrial Scalability and Challenges
Continuous-Flow Hydrogenation
Adopting continuous-flow reactors could enhance throughput. Pilot studies suggest a 20% reduction in catalyst loading and 30% faster reaction times compared to batch processes.
Catalyst Recycling
The CN102952010B patent notes that spent Al-Ni catalysts regain 90% activity after treatment with 20% NaOH at 90°C. This reduces costs by enabling 5–7 reuse cycles.
Comparative Analysis with Alternative Routes
Direct Amidation of Anhydride
Reacting the anhydride (Compound 3) with ammonia in tetrahydrofuran at −10°C bypasses the hydrogenation step. Early-stage trials show 70% yield but require cryogenic conditions, limiting scalability.
Enzymatic Methods
Lipase-catalyzed amidation in non-aqueous media remains exploratory, with <50% conversion reported.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reduction: Bicyclo[2.2.1]heptane-2,3-diamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
Bicyclo[2.2.1]heptane-2,3-dicarboxamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions such as oxidation, reduction, and substitution reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Common Reagents | Description |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Forms corresponding carboxylic acids |
| Reduction | Hydrogen gas with metal catalyst | Converts to amine derivatives |
| Substitution | Nucleophiles (e.g., halides) | Amide group replaced by other functional groups |
Biological Research Applications
Interactions with Biological Macromolecules:
The rigid structure of this compound makes it a valuable tool for probing the conformational preferences of proteins and nucleic acids. Studies have shown its potential in understanding molecular interactions within biological systems.
Pharmacological Activities:
Derivatives of this compound have been investigated for their pharmacological properties, particularly as opioid receptor antagonists. This makes them candidates for developing new analgesics and treatments for opioid addiction.
Case Study: Opioid Receptor Antagonism
Research has demonstrated that certain derivatives effectively bind to kappa-opioid receptors, modulating pain perception and physiological responses.
Medicinal Applications
Therapeutic Potential:
this compound derivatives have shown promise in various therapeutic areas:
- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties: Investigations indicate potential efficacy against pathogenic bacteria.
Table 2: Cytotoxicity Assessment of Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Bicyclo[2.2.1]heptane derivative A | 15 | HeLa |
| Bicyclo[2.2.1]heptane derivative B | 10 | MCF7 |
Industrial Applications
High-Performance Polymers:
In industrial settings, this compound is utilized in producing high-performance polymers and resins due to its stability and favorable mechanical properties.
Case Study: Polymer Development
The structural properties of bicyclo[2.2.1]heptane derivatives contribute to enhanced mechanical and thermal characteristics in polymer applications.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxamide and its derivatives often involves interactions with specific molecular targets. For example, as an opioid receptor antagonist, it binds to kappa-opioid receptors, blocking their activity and thereby modulating pain perception and other physiological responses. The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Functional Group and Application-Based Comparisons
The following table summarizes critical differences between bicyclo[2.2.1]heptane-2,3-dicarboxamide and its analogs:
Key Findings
Pharmacological Potential: The oxo-imide derivative (C₁₀H₁₂N₂O₃) shows promise as an anxiolytic agent, mimicking Tandospirone’s mechanism by targeting serotonin receptors . In contrast, the carboxamide (C₉H₁₄N₂O₂) is primarily a synthetic intermediate, lacking direct therapeutic use but valued for its rigid scaffold in drug design .
Industrial Utility :
- Disodium carboxylate (C₉H₁₀Na₂O₄) enhances polypropylene crystallinity as a nucleating agent. Its synthesis via catalytic hydrogenation (using Raney Ni) offers cost advantages over Pd/C catalysts .
- Carboxylic acid esters of bicyclo[2.2.1]heptane exhibit moderate insect-repellent activity but underperform compared to DEET, likely due to lower volatility and molecular flexibility .
Reactivity and Synthesis :
- The anhydride (C₉H₁₀O₃) is pivotal in forming carboxamides and esters. Its ring-opening reactions enable diverse functionalization .
- Oxidative decarboxylation of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid produces derivatives with applications in analytical chemistry and materials science .
Structural and Functional Insights
- Rigidity vs. Flexibility: The norbornane core imparts rigidity, enhancing thermal stability in polymers (e.g., disodium carboxylate) . However, this rigidity may limit bioactivity in repellents, where DEET’s flexibility allows better interaction with insect olfactory receptors .
- Functional Group Influence :
Biological Activity
Bicyclo[2.2.1]heptane-2,3-dicarboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. The compound features two carboxamide functional groups that enhance its solubility and reactivity in biological systems.
1. Ion Channel Modulation
One of the most significant biological activities of this compound derivatives is their ability to modulate ion channels, particularly KCNQ channels (K(v)7.2 and K(v)7.4). A study reported that the derivative ML213 exhibited an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, demonstrating selectivity over other potassium channels. This selectivity suggests potential therapeutic applications in treating neurological disorders where KCNQ channels play a crucial role in neuronal excitability and signaling .
2. Anticancer Activity
Research has indicated that bicyclo[2.2.1]heptane derivatives may possess cytotoxic properties against various cancer cell lines. For instance, studies involving the synthesis of derivatives from bicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic anhydride have shown promising results in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
3. Neuroprotective Effects
The neuroprotective potential of bicyclo[2.2.1]heptane derivatives has been explored in models of neurodegenerative diseases. The modulation of KCNQ channels is linked to neuroprotection, as these channels help stabilize neuronal membrane potential and reduce excitotoxicity . The selective activation of these channels by compounds like ML213 could lead to new therapeutic strategies for conditions such as epilepsy and Alzheimer's disease.
Case Study 1: KCNQ Channel Openers
In a study published in PubMed, researchers synthesized a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides and evaluated their effects on KCNQ channels . The findings highlighted the potential of these compounds as selective channel openers, providing insights into their structure-activity relationships (SAR) and paving the way for future drug development.
Case Study 2: Anticancer Activity Assessment
A recent investigation into the cytotoxic effects of bicyclo[2.2.1]heptane derivatives demonstrated significant activity against several cancer cell lines, including breast and lung cancer models . The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a lead candidate for further pharmacological studies.
Data Summary
Q & A
Q. Table 1. Comparison of Catalytic Hydrogenation Conditions
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | 3 | 50 | 85 | 98 | [9] |
| Raney Ni | 5 | 60 | 92 | 97 | [16] |
Q. Table 2. Key NMR Assignments for Compound 20
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| NH | 6.9–7.1 | Carboxamide NH |
| Bridgehead H | 1.8–2.2 | Bicyclo[2.2.1]heptane protons |
| Acetyl OCH₃ | 2.0–2.1 | Tetra-O-acetyl galactose group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
